4-(1-Methylcyclopropyl)cyclohexanone
Description
4-(1-Methylcyclopropyl)cyclohexanone is a cyclohexanone derivative featuring a 1-methylcyclopropyl substituent at the 4-position. While specific data on this compound are absent in the provided evidence, its structure suggests unique steric and electronic properties due to the strained cyclopropane ring. Cyclopropane substituents are known to influence reactivity, stability, and biological activity compared to bulkier or linear substituents (e.g., tert-butyl, heptyl) .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-(1-methylcyclopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-10(6-7-10)8-2-4-9(11)5-3-8/h8H,2-7H2,1H3 |
InChI Key |
NAWBHXDZRPICRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CCC(=O)CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key structural and physical properties of 4-(1-Methylcyclopropyl)cyclohexanone with analogs from the evidence:
Notes:
- The cyclopropane group in this compound introduces significant ring strain, which may enhance its reactivity in nucleophilic additions or cycloadditions compared to less strained analogs like 4-(tert-butyl)cyclohexanone .
- Its molecular weight is intermediate between methyl- and heptyl-substituted derivatives, suggesting moderate volatility .
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